molecular formula C10H10ClF3O B2483941 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1339604-61-3

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene

Cat. No. B2483941
CAS RN: 1339604-61-3
M. Wt: 238.63
InChI Key: AEWKLMYOSKBYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the field of medicine. CP-47,497 has been shown to exhibit high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions such as pain, appetite, mood, and memory.

Mechanism of Action

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exerts its effects by binding to the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions. Specifically, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene exhibits high affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for regulating pain, appetite, mood, and memory.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and targeted experimentation. However, one limitation is that 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is a synthetic compound, which may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are several potential future directions for research on 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. One area of interest is its potential applications in the treatment of chronic pain. Additionally, more research is needed to fully understand the anti-inflammatory and anti-cancer properties of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene. Furthermore, there is a need for more research on the potential side effects and safety of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, particularly with regards to long-term use. Overall, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene shows promise as a potential therapeutic agent, but more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dichlorobenzene with 3,3,3-trifluoropropene in the presence of a palladium catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to yield the final product.

Scientific Research Applications

1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to exhibit potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene has been shown to exhibit anti-inflammatory and anti-cancer properties, which may have potential applications in the treatment of various diseases.

properties

IUPAC Name

1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKLMYOSKBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.